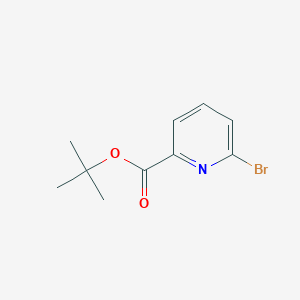Tert-butyl 6-bromopicolinate
CAS No.: 910044-07-4
Cat. No.: VC2389359
Molecular Formula: C10H12BrNO2
Molecular Weight: 258.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 910044-07-4 |
|---|---|
| Molecular Formula | C10H12BrNO2 |
| Molecular Weight | 258.11 g/mol |
| IUPAC Name | tert-butyl 6-bromopyridine-2-carboxylate |
| Standard InChI | InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3 |
| Standard InChI Key | FMFVWFOLGYTRBX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1=NC(=CC=C1)Br |
| Canonical SMILES | CC(C)(C)OC(=O)C1=NC(=CC=C1)Br |
Introduction
Chemical Identity and Structure
Basic Information
Tert-butyl 6-bromopicolinate belongs to the class of picolinates, which are derivatives of pyridine carboxylic acids. It is characterized by the presence of a tert-butyl group and a bromine atom at the 6-position of the picolinate structure. This compound has gained attention in various scientific fields due to its unique structural features and reactivity profile.
Identification Parameters
The compound can be identified through various chemical parameters as presented in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 910044-07-4 |
| Molecular Formula | C₁₀H₁₂BrNO₂ |
| Molecular Weight | 258.11200 g/mol |
| SMILES | CC(C)(C)OC(=O)C1=NC(=CC=C1)Br |
| InChI | InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3 |
| InChIKey | FMFVWFOLGYTRBX-UHFFFAOYSA-N |
Table 1: Identification parameters of Tert-butyl 6-bromopicolinate
Structural Classification
Tert-butyl 6-bromopicolinate is classified as a:
-
Pyridine derivative due to its structural relation to pyridine, a six-membered aromatic ring containing one nitrogen atom
-
Halogenated compound because of the presence of the bromine atom, which influences its reactivity and potential applications
The molecular structure consists of a pyridine ring with a carboxylate functional group and a tert-butyl group attached to it. The bromine atom is located at the 6-position relative to the nitrogen atom in the pyridine ring.
Synonyms
The compound is also known by several alternative names:
-
tert-butyl 6-bromopyridine-2-carboxylate
-
6-bromo-pyridine-2-carboxylic acid tert-butyl ester
-
2-Pyridinecarboxylic acid, 6-bromo-, 1,1-dimethylethyl ester
Physical and Chemical Properties
Physical Properties
The physical properties of Tert-butyl 6-bromopicolinate are summarized in Table 2:
| Property | Value |
|---|---|
| Physical State | Solid |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
| Solubility | Not Available |
Table 2: Physical properties of Tert-butyl 6-bromopicolinate
Spectroscopic Properties
For analytical purposes, knowledge of the compound's mass spectrometry behavior is valuable. Table 3 presents predicted collision cross-section data for different adducts:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 258.01241 | 147.1 |
| [M+Na]+ | 279.99435 | 150.0 |
| [M+NH4]+ | 275.03895 | 150.9 |
| [M+K]+ | 295.96829 | 151.1 |
| [M-H]- | 255.99785 | 146.2 |
| [M+Na-2H]- | 277.97980 | 150.2 |
| [M]+ | 257.00458 | 146.0 |
| [M]- | 257.00568 | 146.0 |
Table 3: Predicted collision cross-section data for Tert-butyl 6-bromopicolinate
Synthesis Methods
General Synthetic Approaches
Tert-butyl 6-bromopicolinate can be synthesized through various chemical reactions involving different starting materials and reagents. Several methodologies have been documented in patents and research articles.
Synthetic Route via Bromoacetic Acid
One notable synthesis route involves a multi-step process:
-
Bromoacetic acid is reacted with tert-butyl alcohol under acidic conditions
-
This leads to the formation of tert-butyl bromoacetate
-
The intermediate is then converted into tert-butyl 6-bromopicolinate through further reactions involving picolinic acid derivatives
Protection Method
An alternative synthesis approach documented in the literature involves:
-
Starting with 6-bromopicolinic acid
-
Protection of the carboxylic acid group as tert-butyl ester
-
Using tosyl chloride and tert-butanol in the presence of pyridine as reagents
This method offers an efficient way to protect the carboxylic acid functional group while maintaining the bromine substituent's reactivity for further transformations.
Chemical Reactivity
Reactivity Profile
The reactivity of Tert-butyl 6-bromopicolinate is largely influenced by:
-
The presence of the bromine atom at the 6-position, which makes it susceptible to nucleophilic substitution reactions
-
The tert-butyl ester group, which can undergo hydrolysis under appropriate conditions
-
The pyridine nitrogen, which possesses basic properties and can coordinate with metals
Notable Reactions
When subjected to nucleophilic attack by an amine, Tert-butyl 6-bromopicolinate can yield amide derivatives, which may have enhanced biological activity.
The bromine atom makes the compound suitable for various coupling reactions, including Suzuki, Stille, and Sonogashira couplings, allowing for further functionalization of the pyridine ring.
Applications in Research and Development
Medicinal Chemistry Applications
In medicinal chemistry, Tert-butyl 6-bromopicolinate serves as a valuable building block for the synthesis of compounds with potential biological activities. The compound's structural features can be modified to develop:
-
Novel therapeutic agents
-
Pharmacologically active compounds
-
Derivatives with specific biological targets
Role in Materials Science
The compound finds applications in materials science due to its ability to be incorporated into larger molecular systems. Its presence in materials can confer specific properties, including:
-
Metal-binding capabilities
-
Structural rigidity
-
Specific electronic properties
Synthetic Intermediate
As a synthetic intermediate, Tert-butyl 6-bromopicolinate offers several advantages:
-
Selective reactivity due to the bromine atom
-
Protected carboxylic acid functionality
-
Potential for further functionalization at multiple positions
-
Compatibility with various reaction conditions
Current Research and Future Perspectives
Research Trends
Current research involving Tert-butyl 6-bromopicolinate focuses on:
-
Development of novel synthetic methodologies to improve yield and purity
-
Exploration of new derivatives with enhanced properties
-
Investigation of potential applications in drug discovery
-
Use in the synthesis of metal-binding artificial amino acids
Future Directions
The future research landscape for Tert-butyl 6-bromopicolinate may include:
-
Expanded applications in targeted drug delivery systems
-
Development of new catalytic systems utilizing its structural features
-
Integration into materials with specific electronic or optical properties
-
Exploration of its potential in green chemistry applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume